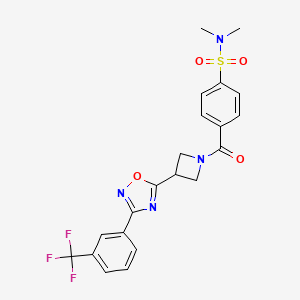

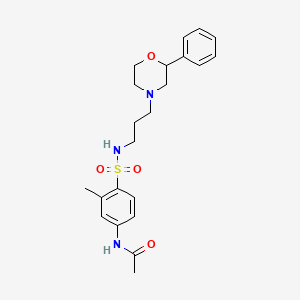

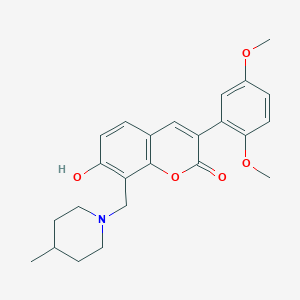

![molecular formula C16H11Cl2N3O2S B2371309 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391862-90-1](/img/structure/B2371309.png)

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a type of amide), a thiadiazole ring (a type of heterocycle), and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivatives. The thiadiazole ring could be formed via cyclization of a suitable precursor, and the methoxy and amide groups could be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzamide and thiadiazole groups are likely to be planar due to the presence of conjugated pi systems. The chloro and methoxy substituents could be in various positions on the benzene ring, which would affect the compound’s properties .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The amide group could undergo hydrolysis, the methoxy group could be demethylated, and the thiadiazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It is likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the amide group could make it capable of forming hydrogen bonds, which would affect its boiling point and melting point .Applications De Recherche Scientifique

Antimicrobial Applications

5-Chloro-N-[5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-2-Methoxybenzamide and its derivatives have been investigated for their potential antimicrobial applications. Studies reveal moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Furthermore, certain derivatives have demonstrated antimicrobial efficacy against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and various fungal strains (Desai et al., 2013).

Antiviral Activity

Derivatives of this compound have shown promising antiviral activities. For instance, some derivatives have been reported to possess anti-tobacco mosaic virus activity (Chen et al., 2010).

Anticancer Potential

Several studies have explored the anticancer potential of derivatives of this compound. For example, compounds have shown significant cytotoxicity against cancer cell lines like MCF-7 (breast carcinoma) (Gomha et al., 2014). Additionally, other derivatives have been evaluated for antitumor activities against human tumor cell lines HL-60, SKOV-3, and MOLT-4, showing effective inhibitory effects (Almasirad et al., 2016).

Nematocidal Activity

In agricultural research, novel derivatives containing 1,3,4-thiadiazole amide group have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential application in pest control (Liu et al., 2022).

Other Applications

The compound and its derivatives have been used in various other applications, including the synthesis of Schiff bases for biological activities and structural analysis in medicinal chemistry (Gür et al., 2020), and as components in pharmacological studies related to benzodiazepine receptors (Faizi et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that the strength of the uncoupling effect of similar chlorophenols is related to the degree of chlorination . This suggests that the compound may interact with its targets and cause changes in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have shown a wide range of biological activities , indicating that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The synthesis of similar compounds involves a six-step process, including esterification, hydrazination, salt formation, and cyclization . This suggests that the compound may have complex pharmacokinetic properties that impact its bioavailability.

Result of Action

Some compounds in the same class have shown certain anti-tobacco mosaic virus activity , suggesting that this compound may also have antiviral properties.

Action Environment

It’s worth noting that the synthesis and activity of similar compounds can be influenced by various factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c1-23-13-7-6-11(18)8-12(13)14(22)19-16-21-20-15(24-16)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHJEZBBGQQPQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

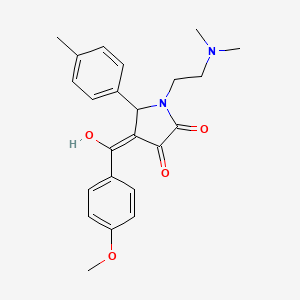

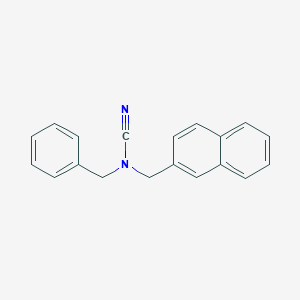

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)

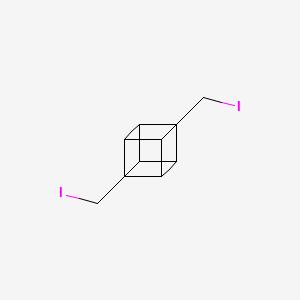

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2371241.png)

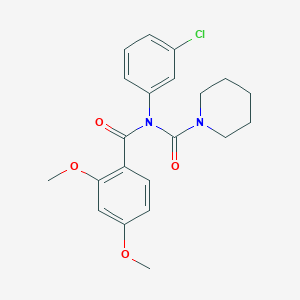

![1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2371245.png)

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)